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Compound of Interest

Compound Name: Antiviral agent 9

Cat. No.: B14753764 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (also known as T-705, Avigan) is a broad-spectrum antiviral agent that has

demonstrated efficacy against a range of RNA viruses.[1][2][3] Chemically identified as 6-

fluoro-3-hydroxypyrazine-2-carboxamide, its mechanism of action involves the selective

inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication

of many viruses.[4][5][6][7] This technical guide provides a comprehensive overview of the

synthesis and chemical properties of Favipiravir, intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Properties of Favipiravir
Favipiravir is a pyrazinecarboxamide derivative.[6][8] Its chemical structure and key

physicochemical properties are summarized below.
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Property Value Reference

IUPAC Name
6-fluoro-3-hydroxypyrazine-2-

carboxamide
[6]

Molecular Formula C₅H₄FN₃O₂ [6]

Molar Mass 157.10 g/mol [2]

CAS Number 259793-96-9 [6]

Melting Point 188–191 °C [8]

Solubility Poor in water [9][10]

Physical Appearance Light-yellow solid [8]

pKa
Data not readily available in

cited sources

LogP
Data not readily available in

cited sources

Synthesis of Favipiravir
Several synthetic routes for Favipiravir have been developed, with varying starting materials,

yields, and scalability. Below are two representative synthetic protocols.

Synthesis Route 1: From 3-Aminopyrazine-2-carboxylic
Acid
One common synthesis pathway starts from 3-aminopyrazine-2-carboxylic acid.[1][8] This

multi-step process involves amidation, nitration, reduction, and fluorination. A four-step

synthesis has been described with an overall yield of about 8%.[11][12][13] An optimized

procedure starting from 3-aminopyrazine-2-carboxylic acid and proceeding via a 3,6-

dichloropyrazine-2-carbonitrile intermediate has been reported to afford Favipiravir with a 43%

yield over three steps and greater than 99% purity without chromatographic purification.[8]

Experimental Protocol (Optimized Procedure via Dichloro Intermediate):[8]
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Fluorination of 3,6-dichloropyrazine-2-carbonitrile: The 3,6-dichloro intermediate is

fluorinated using potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.

Hydroxylation: The 3,6-difluoro intermediate is then subjected to hydroxylation.

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxamide. The final product,

Favipiravir, is isolated. The solid is washed with cold water and cold ethanol and dried under

a vacuum at 50 °C.

Synthesis Route 2: One-Step Synthesis from 3-Hydroxy-
2-pyrazinecarboxamide
A more recent and efficient approach involves a one-step synthesis from commercially

available 3-hydroxy-2-pyrazinecarboxamide.[14]

Experimental Protocol:[14]

Direct Fluorination: 3-hydroxy-2-pyrazinecarboxamide is directly fluorinated using

Selectfluor® in an ionic liquid (BF₄-BMIM).

Work-up: A simple operational work-up affords Favipiravir with a reported yield of 50%. This

method avoids the use of special catalysts or additives.
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Caption: Comparative workflow of two synthetic routes to Favipiravir.

Mechanism of Action: Inhibition of Viral RdRp
Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-

ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][6] This active metabolite acts as a

competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for

the replication and transcription of many RNA viruses.[4][5][7]

The mechanism of action is hypothesized to involve two main pathways:[5][7][15]

Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, where

it acts as a chain terminator, preventing further elongation of the RNA chain.[5][7]

Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a

high rate of mutations, leading to the production of non-viable viral progeny.[15]
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Caption: Signaling pathway of Favipiravir's mechanism of action.
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Experimental Protocol: In Vitro RdRp Inhibition
Assay
To evaluate the inhibitory activity of Favipiravir against viral RdRp, a primer extension assay

can be performed. This assay measures the ability of the polymerase to extend a primer

annealed to an RNA template in the presence of the active form of the drug.

Experimental Protocol (Primer Extension Assay):[16][17]

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and

TCEP.

Complex Assembly: Incubate the viral RdRp enzyme (e.g., SARS-CoV-2 nsp12/nsp7/nsp8

complex) with an annealed RNA template-primer duplex.

Drug Incubation: Add favipiravir-RTP at various concentrations to the RdRp-RNA complexes

and incubate.

Initiation of Reaction: Start the reaction by adding a mixture of natural ribonucleotide

triphosphates (rNTPs).

Quenching: Stop the reactions at different time points by adding a quenching buffer (e.g.,

formamide with EDTA).

Analysis: Denature the products and resolve them by polyacrylamide gel electrophoresis

(PAGE) containing urea. Visualize the RNA products using an appropriate imaging system.

The extent of primer extension in the presence of favipiravir-RTP compared to a control

without the drug indicates the level of inhibition.
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Caption: Experimental workflow for an in vitro RdRp inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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